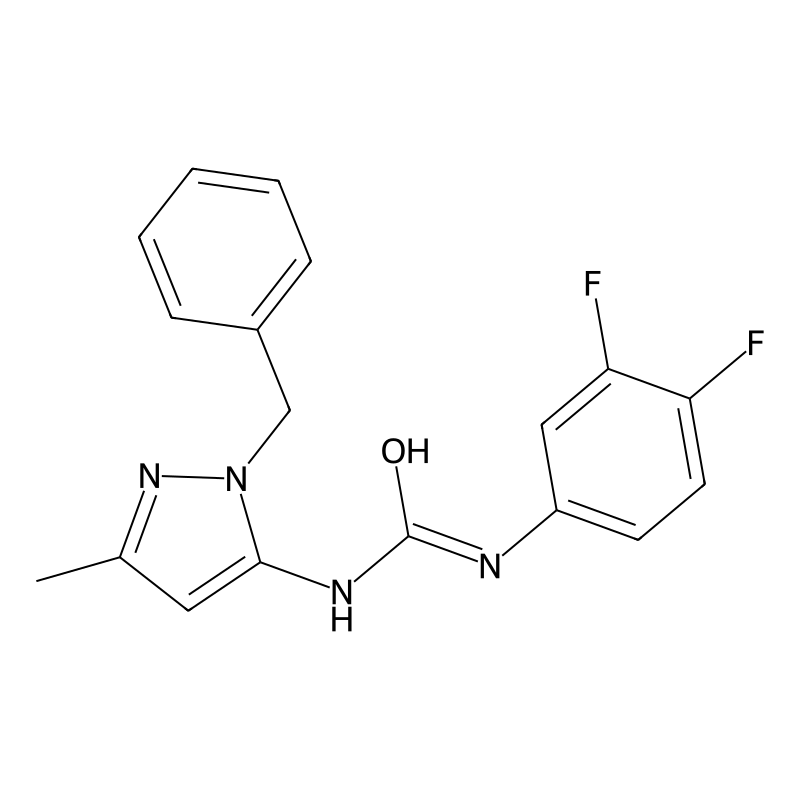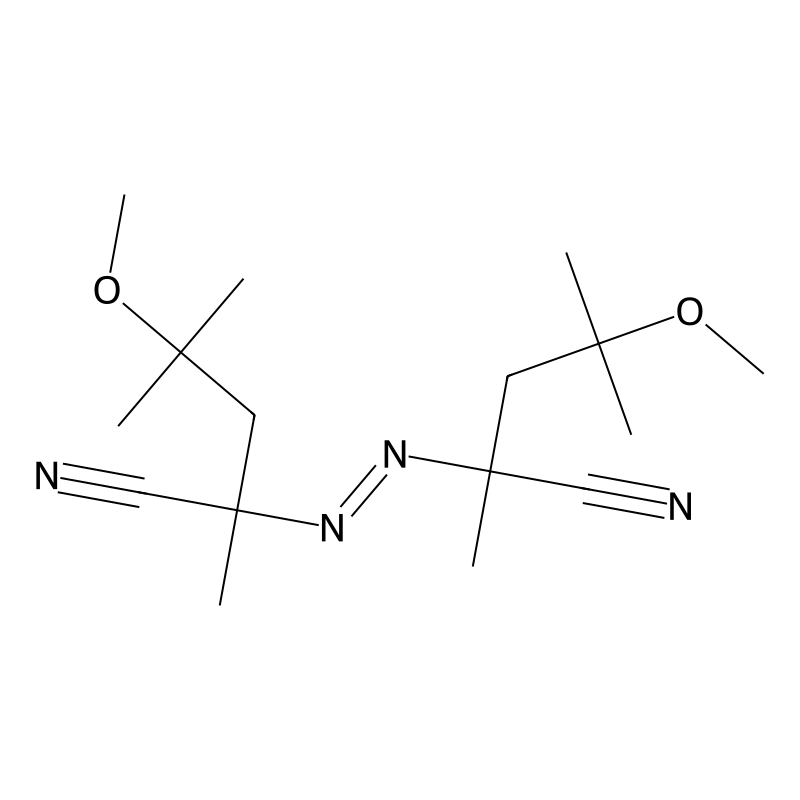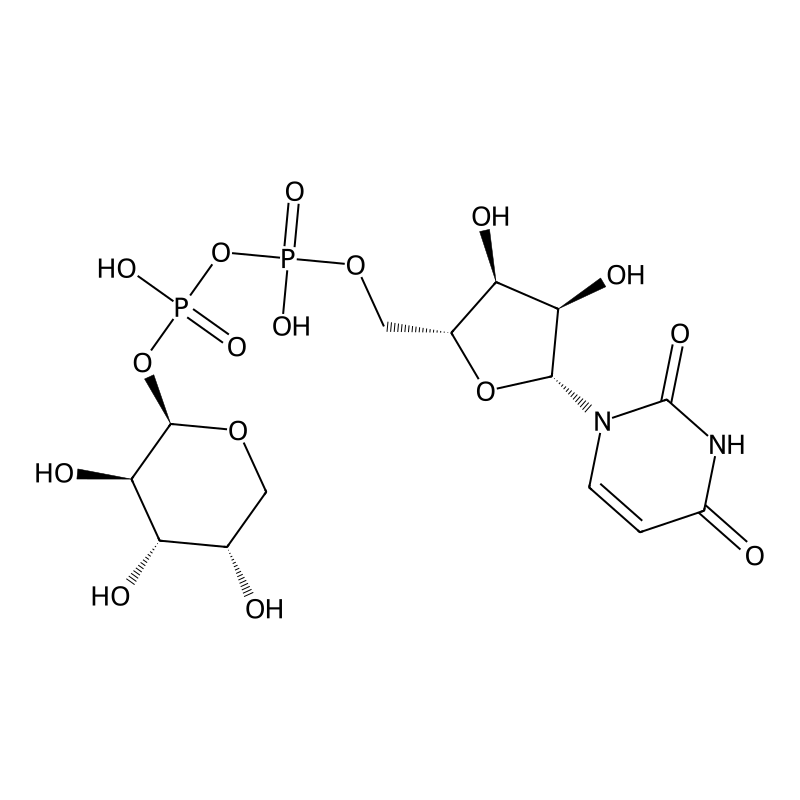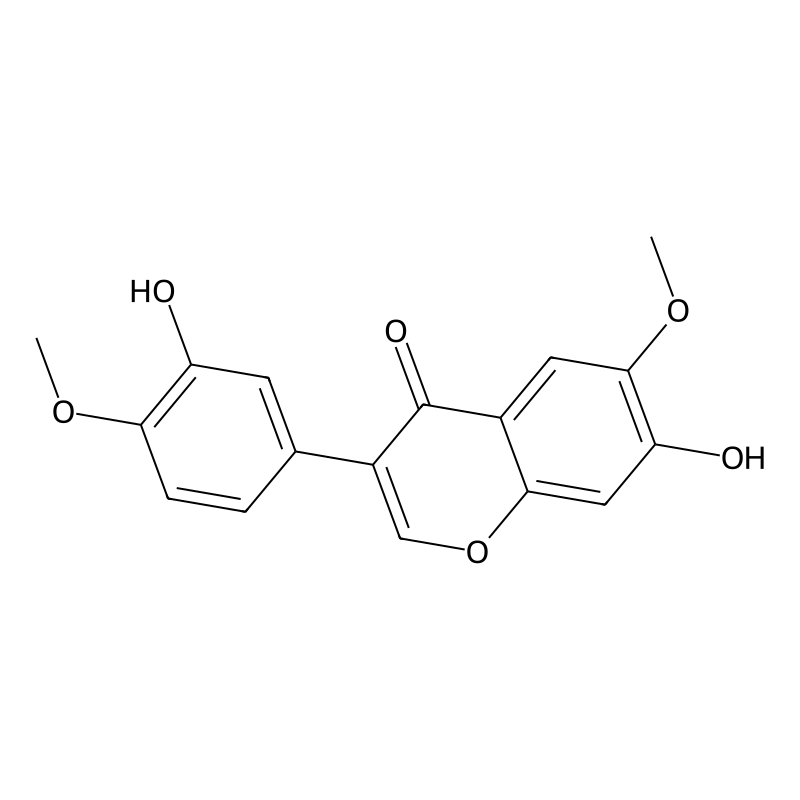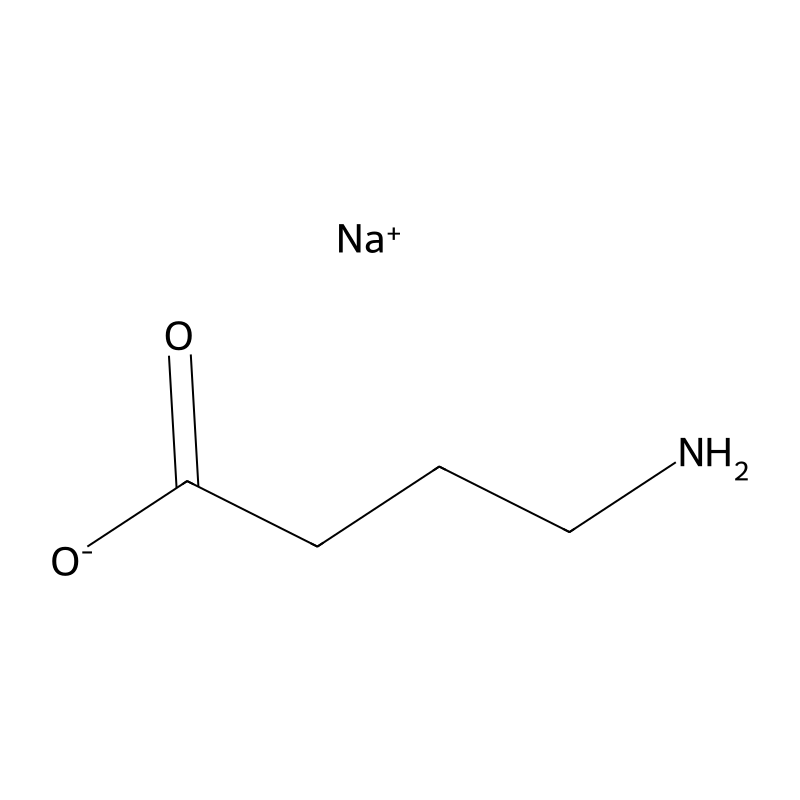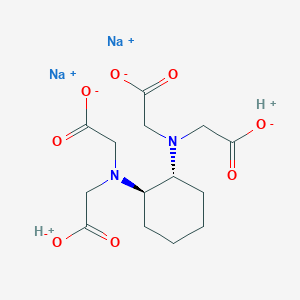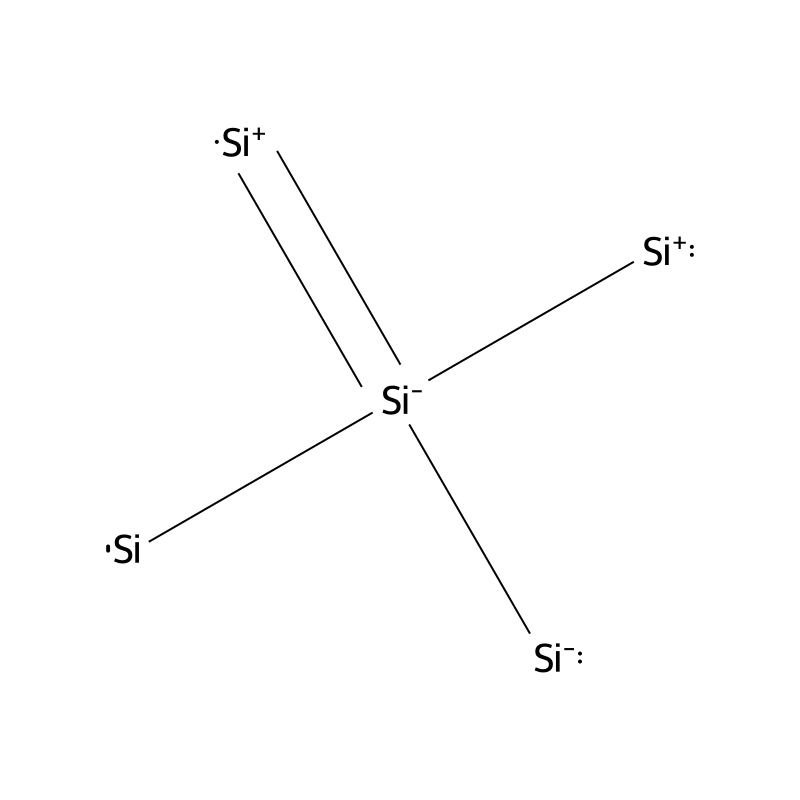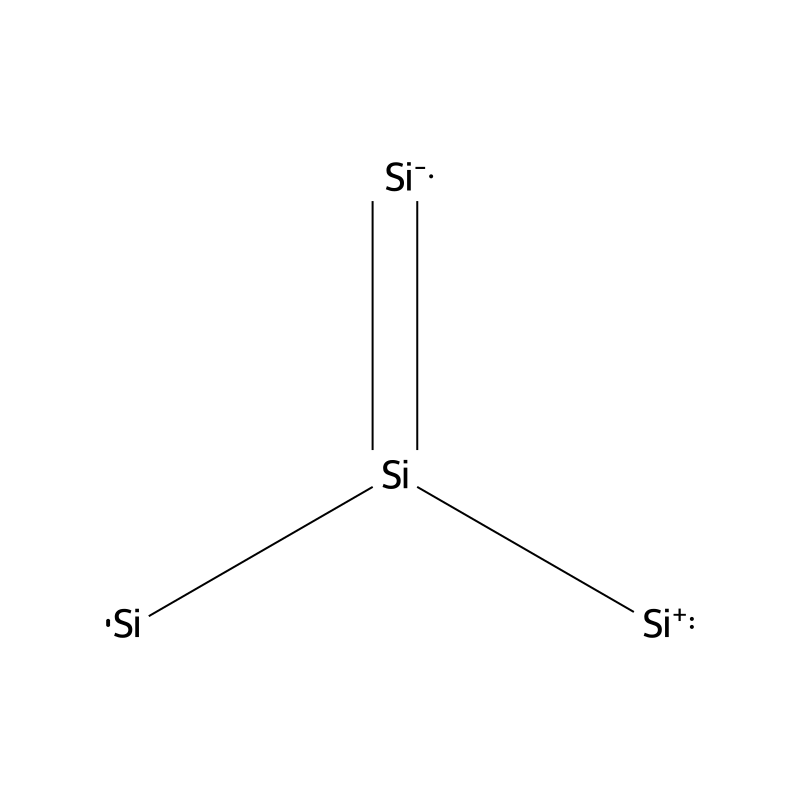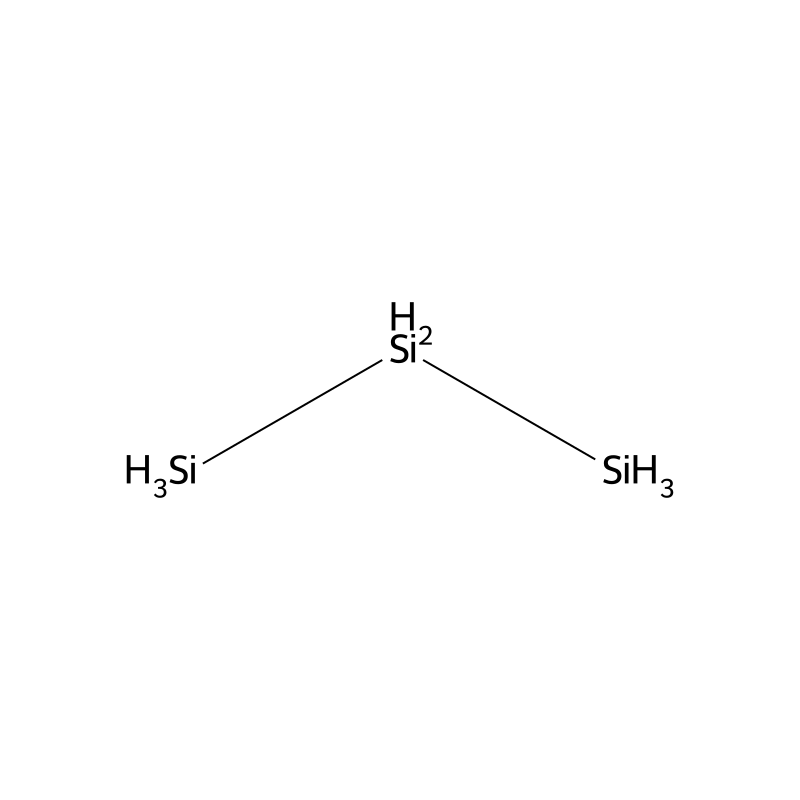4-Hydroxybutyl 4-hydroxybutanoate
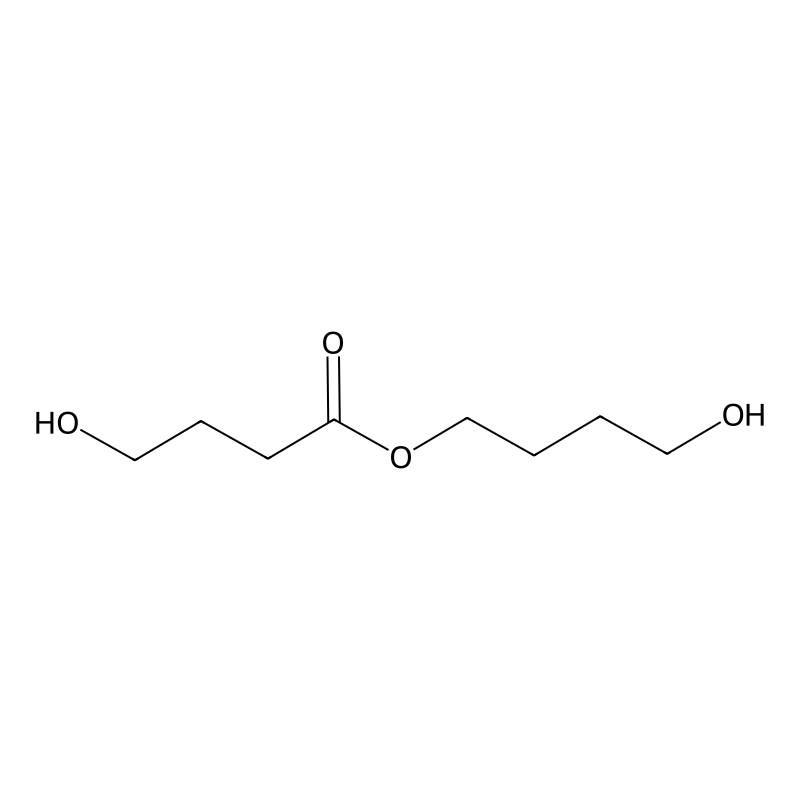
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Hydroxybutyl 4-hydroxybutanoate is an ester compound derived from the reaction of 4-hydroxybutanoic acid and 1-butanol. This compound is part of a broader class of hydroxy acids and esters that exhibit unique properties due to their hydroxyl groups. The chemical structure of 4-hydroxybutyl 4-hydroxybutanoate features two hydroxyl groups, which contribute to its reactivity and potential applications in various fields, including biochemistry and materials science.
- Esterification: This involves the reaction between 4-hydroxybutanoic acid and 1-butanol, leading to the formation of the ester and water.
- Transesterification: This reaction can occur when 4-hydroxybutyl 4-hydroxybutanoate is treated with different alcohols, resulting in new esters and the liberation of 4-hydroxybutanoic acid.
- Hydrolysis: In the presence of water, this compound can revert to its constituent acid and alcohol, particularly under acidic or basic conditions.
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
Several methods are employed to synthesize 4-hydroxybutyl 4-hydroxybutanoate:
- Direct Esterification: This method involves heating 4-hydroxybutanoic acid with 1-butanol in the presence of an acid catalyst, typically sulfuric acid, to promote ester formation.
- Transesterification: This approach utilizes existing esters (like butyl esters) and reacts them with 4-hydroxybutanoic acid under catalytic conditions to yield 4-hydroxybutyl 4-hydroxybutanoate.
- Microbial Fermentation: Certain genetically modified microorganisms can produce this compound through metabolic pathways that convert renewable biomass into hydroxy acids and their derivatives .
The applications of 4-hydroxybutyl 4-hydroxybutanoate span various fields:
- Biodegradable Polymers: As a precursor for poly(4-hydroxybutyrate), it is used in producing biodegradable plastics with applications in packaging and medical devices.
- Cosmetics: Its moisturizing properties make it suitable for use in cosmetic formulations.
- Pharmaceuticals: Due to its biocompatibility, it may be explored for drug delivery systems or as a component in tissue engineering scaffolds.
Current research into the interactions of 4-hydroxybutyl 4-hydroxybutanoate focuses on its role in metabolic pathways and its compatibility with biological tissues. Studies have shown that poly(4-hydroxybutyrate) degrades into non-toxic metabolites, suggesting that its derivatives may also exhibit favorable interaction profiles in biological systems . Further research is needed to fully elucidate its pharmacokinetics and potential effects when administered in vivo.
Several compounds share structural or functional similarities with 4-hydroxybutyl 4-hydroxybutanoate. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Poly(3-hydroxybutyrate) | Similar hydrocarbon chain | Widely studied biodegradable polymer; produced by bacteria |
| γ-Butyrolactone | Lactone form | Precursor for butyric acid; used as a solvent |
| Butyric acid | Shorter carbon chain | Naturally occurring fatty acid; important in metabolism |
| Poly(ε-caprolactone) | Aliphatic polyester | Biodegradable; used in drug delivery systems |
Uniqueness of 4-Hydroxybutyl 4-Hydroxybutanoate
The uniqueness of 4-hydroxybutyl 4-hydroxybutanoate lies in its dual hydroxyl functionality, which enhances its reactivity compared to other similar compounds. This feature allows it to participate in diverse
